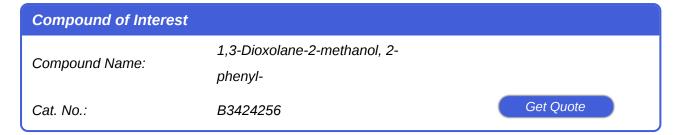




# A Comprehensive Technical Guide on 1,3-Dioxolane-2-methanol, 2-phenyl-

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**1,3-Dioxolane-2-methanol, 2-phenyl-**, a heterocyclic compound with the molecular formula C<sub>10</sub>H<sub>12</sub>O<sub>3</sub>, has been a subject of scientific interest due to its versatile chemical properties and potential biological activities. This technical guide provides a comprehensive historical research overview, detailing its physicochemical properties, synthesis, and known biological effects, including its potential as an antioxidant and antimicrobial agent. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields by presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing potential mechanisms of action.

## Introduction

**1,3-Dioxolane-2-methanol, 2-phenyl-**, also known as (2-phenyl-1,3-dioxolan-4-yl)methanol, is an organic compound belonging to the class of benzene and substituted derivatives.[1] Its structure features a phenyl group and a hydroxymethyl group attached to a **1,3-**dioxolane ring. This unique combination of functional groups imparts a range of chemical reactivity and potential for biological interactions. Historically, research on **1,3-**dioxolane derivatives has been extensive, primarily focusing on their use as protecting groups in organic synthesis and their role in polymer chemistry. However, the specific compound **1,3-Dioxolane-2-methanol, 2-**



**phenyl-** has garnered attention for its applications in the flavor and fragrance industry and its emerging biological activities.

## **Physicochemical and Toxicological Properties**

A summary of the key physicochemical and toxicological properties of **1,3-Dioxolane-2-methanol**, **2-phenyl-** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C10H12O3	[2]
Molecular Weight	180.20 g/mol	[1][3]
Appearance	Colorless to pale-yellow liquid	[2]
Odor	Mild almond-like	[2]
Boiling Point	280-310.7 °C at 760 mmHg	[2][3]
Density	1.185 g/mL at 25 °C	[2][3]
Refractive Index	n20/D 1.538	[2]
LogP	0.7	[1]
Toxicity (LD50, oral, rat)	3150 mg/kg	[2]

# **Synthesis and Characterization**

The primary method for the synthesis of **1,3-Dioxolane-2-methanol**, **2-phenyl-** involves the acid-catalyzed condensation of benzaldehyde and glycerol.[2]

# Experimental Protocol: Synthesis of 1,3-Dioxolane-2-methanol, 2-phenyl-

Materials:

- Benzaldehyde
- Glycerol



- Phosphoric acid (catalyst)
- Toluene (solvent)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate (for drying)
- Rotary evaporator
- Distillation apparatus

### Procedure:

- A mixture of benzaldehyde (1 equivalent) and glycerol (1.2 equivalents) is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
- A catalytic amount of phosphoric acid is added to the mixture.
- The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.
- The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by vacuum distillation to yield 1,3-Dioxolane-2-methanol, 2-phenyl- as a colorless to pale-yellow liquid.

## Characterization



The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques:

- ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify the different proton and carbon environments.
- FT-IR Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and ether (C-O-C) groups.
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

# Biological Activities and Potential Mechanisms of Action

Research has indicated that **1,3-Dioxolane-2-methanol**, **2-phenyl-** possesses potential antioxidant and antimicrobial properties.

## **Antioxidant Activity**

The antioxidant potential of this compound is likely attributed to the phenyl group, which can donate a hydrogen atom to scavenge free radicals.

### Materials:

- 1,3-Dioxolane-2-methanol, 2-phenyl-
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- UV-Vis spectrophotometer

#### Procedure:

- A stock solution of DPPH in methanol is prepared.
- Serial dilutions of **1,3-Dioxolane-2-methanol**, **2-phenyl-** in methanol are prepared.



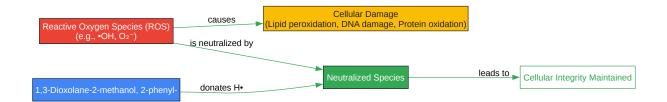




- An aliquot of each dilution is mixed with the DPPH solution.
- The mixture is incubated in the dark at room temperature for 30 minutes.
- The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer.
- The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A\_control A\_sample) / A\_control] x 100 where A\_control is the absorbance of the DPPH solution without the sample, and A\_sample is the absorbance of the reaction mixture.
- The IC<sub>50</sub> value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

The antioxidant activity of **1,3-Dioxolane-2-methanol, 2-phenyl-** is hypothesized to involve the donation of a hydrogen atom from the benzylic position or the hydroxyl group to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.









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